molecular formula C7H7N3 B1316446 2-Methylpyrazolo[1,5-a]pyrimidine CAS No. 78562-32-0

2-Methylpyrazolo[1,5-a]pyrimidine

Cat. No. B1316446
CAS RN: 78562-32-0
M. Wt: 133.15 g/mol
InChI Key: SMQAQNWCDKDKKO-UHFFFAOYSA-N
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Description

2-Methylpyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 78562-32-0 and a molecular weight of 133.15 . It’s used as a reactant in the preparation of DPP-IV inhibitors . It’s also been identified as a strategic compound for optical applications due to its simpler and greener synthetic methodology and tunable photophysical properties .


Molecular Structure Analysis

The molecular structure of 2-Methylpyrazolo[1,5-a]pyrimidine has been analyzed in several studies . The InChI code for this compound is 1S/C7H7N3/c1-6-5-7-8-3-2-4-10(7)9-6/h2-5H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving 2-Methylpyrazolo[1,5-a]pyrimidine have been studied . The exact reactions and their mechanisms can vary depending on the specific conditions and reactants used.


Physical And Chemical Properties Analysis

2-Methylpyrazolo[1,5-a]pyrimidine is a solid compound . Its physical and chemical properties have been analyzed in several studies .

Scientific Research Applications

Kinase Inhibition for Stroke Treatment

2-Methylpyrazolo[1,5-a]pyrimidine derivatives have shown potential as c-Src kinase inhibitors, which can be significant in treating acute ischemic stroke. Specific compounds, such as 7-(2-amino-2-methylpropylamino)-5-cyclopropyl-2-(3,5-dimethoxyphenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide, demonstrated potent inhibitory activity and satisfactory central nervous system penetration, reducing infarct volume in vivo in a rat model (Mukaiyama et al., 2007).

Antimetabolite Properties

2-Methylpyrazolo[1,5-a]pyrimidine compounds have been recognized for their antimetabolite properties in purine biochemical reactions. These compounds, particularly as purine analogues, exhibit significant antitrypanosomal activity, contributing to their pharmaceutical interest (Abdelriheem et al., 2017).

Potential in Anti-Inflammatory and Analgesic Applications

Some derivatives of 2-Methylpyrazolo[1,5-a]pyrimidine have shown interesting anti-inflammatory and analgesic properties. Specific compounds are used as reference in quantitative structure-activity relationship (QSAR) studies to explore their therapeutic potential (Vettori et al., 1981).

Fluorescent Probe Development

The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has been used as intermediates for creating functional fluorophores. These compounds have been utilized for the development of novel fluorescent probes that could be significant in biological and environmental sensing applications due to their strong fluorescence intensity and large Stokes shifts (Castillo et al., 2018).

Antimicrobial Activity

Newly synthesized pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their antimicrobial properties. These compounds, through various synthesis methods, have shown efficacy against certain microbial strains, indicating their potential use as antimicrobial agents (Deshmukh et al., 2016).

Safety And Hazards

The safety data sheet for 2-Methylpyrazolo[1,5-a]pyrimidine indicates that it may be harmful if swallowed and may cause skin and eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment when handling this compound .

properties

IUPAC Name

2-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-5-7-8-3-2-4-10(7)9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQAQNWCDKDKKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC=NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509526
Record name 2-Methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrazolo[1,5-a]pyrimidine

CAS RN

78562-32-0
Record name 2-Methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Amino-5-methylpyrazole is reacted with 1,1,3,3-tetramethoxypropane under an acidic condition of hydrochloric acid and treated in a similar way to Reference Example 22 to give the title compound as a crystal. mp. 54°-57° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
N Kato, M Oka, T Murase, M Yoshida, M Sakairi… - Bioorganic & medicinal …, 2011 - Elsevier
In the course of our program for discovery of novel DPP-IV inhibitors, a series of pyrazolo[1,5-a]pyrimidines were found to be novel DPP-IV inhibitors. We identified N-[2-({2-[(2S)-2-…
Number of citations: 92 www.sciencedirect.com
JL Huppatz - Australian journal of chemistry, 1985 - CSIRO Publishing
The synthesis of a series of pyrazolo [1,5-a] pyrimidine derivatives, structural analogues of the systemic fungicide carboxin, is described. A common intermediate incorporating structural …
Number of citations: 55 www.publish.csiro.au
S Cherukupalli, R Karpoormath… - European journal of …, 2017 - Elsevier
Pyrazolo[1,5-a]pyrimidine scaffold is one of the privileged hetrocycles in drug discovery. Its application as a buliding block for developing drug-like candidates has displayed broad …
Number of citations: 147 www.sciencedirect.com
I Hori, K Saito, H Midorikawa - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
The combination reactions of 3-alkyl-2-cyano-3-methoxyacrylic esters (I) and their 3-hydrazino derivatives (II) in the presence of pyridine in alcohol at room temperature mostly gave …
Number of citations: 9 www.journal.csj.jp
J Portilla, J Quiroga, JM de la Torre, J Cobo… - … Section C: Crystal …, 2006 - scripts.iucr.org
In 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine, C11H16N4, which crystallizes with Z′ = 2 in the space group P\overline{1}, the independent molecules are linked by four N—…
Number of citations: 10 scripts.iucr.org
J Portilla, J Quiroga, J Cobo, JN Low… - … Section C: Crystal …, 2007 - scripts.iucr.org
The bond distances in the title compound, C11H16N4, provide evidence for peripheral delocalization of π electrons. The molecules are linked by two independent N—H⋯N hydrogen …
Number of citations: 9 scripts.iucr.org
CP Frizzo, AR Meyer, GS Caleffi, LV Rodrigues… - Journal of Molecular …, 2011 - Elsevier
The crystalline structure of five 3-(R 3 ) and/or 5-(R 5 )-substituted 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidines [where R 3 , R 5 =H, Pr (1); Br, H (2); Br, Me (3); H, H (4); and H, …
Number of citations: 5 www.sciencedirect.com
GG Danagulyan, AP Boyakhchyan… - Chemistry of …, 2011 - Springer
Condensation of ethyl ethoxymethyleneacetoacetate and ethyl ethoxymethylenecyanoacetate in ethanol with 3-substituted 3-aminopyrazoles and 5-amino-1,2,4-triazole gave the 2-…
Number of citations: 17 link.springer.com
MAP Martins, E Scapin, CP Frizzo, FA Rosa… - Journal of the Brazilian …, 2009 - SciELO Brasil
The reaction of 3-amino-5-methyl-1H-pyrazole with 1,1,1-trichloro-4-alkoxy-3-alken-2-ones [CCl3C(O)CH=C(R¹)OR, where R¹/R = H/Me, Me/Et, Et/Me, Pr/Et, Bu/Me, iso-Bu/Me] or β-…
Number of citations: 37 www.scielo.br
A Tigreros, M Macías, J Portilla - ChemPhotoChem, 2022 - Wiley Online Library
Thermal, structural, and photophysical properties of five pyrazolo[1,5‐a]pyrimidine‐triphenylamine hybrid systems substituted at position 3 of the fused ring were studied (probe/R: D1/H, …

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